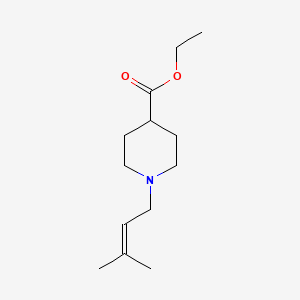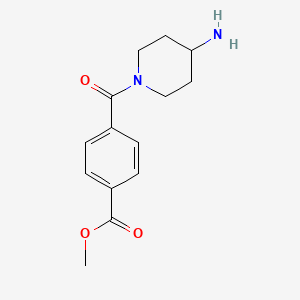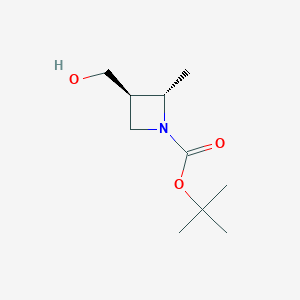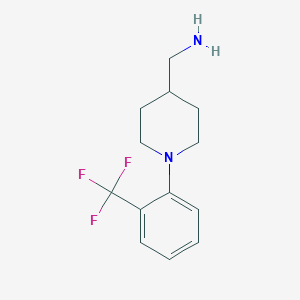
Ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate is a chemical compound with a complex structure that includes an ethyl ester group, a piperidine ring, and a 3-methylbut-2-enyl side chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine-4-carboxylic acid and 3-methylbut-2-enyl chloride.
Reaction Steps: The carboxylic acid group is first activated, often using a coupling agent like dicyclohexylcarbodiimide (DCC). The activated acid is then reacted with 3-methylbut-2-enyl chloride to form the ester.
Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts and solvents may be used to optimize the reaction conditions and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Amides, esters, or ethers.
科学研究应用
Ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.
作用机制
The mechanism by which Ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the compound's role within it.
相似化合物的比较
Ethyl 3-methylbut-3-enyl carbonate: Similar in structure but differs in the position of the double bond.
Prenyl formate: Contains a similar prenyl group but lacks the piperidine ring.
1-Butene, 2-ethyl-3-methyl-: A simpler compound with a similar alkene group.
Uniqueness: Ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate is unique due to its combination of the piperidine ring and the prenyl group, which provides distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
属性
分子式 |
C13H23NO2 |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
ethyl 1-(3-methylbut-2-enyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-4-16-13(15)12-6-9-14(10-7-12)8-5-11(2)3/h5,12H,4,6-10H2,1-3H3 |
InChI 键 |
FFFBUALJNSRYFI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN(CC1)CC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B15358986.png)
![4-[5-(1,3-Dioxolan-2-yl)furan-2-yl]pyridazine](/img/structure/B15358994.png)

![Tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B15359002.png)
![N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide](/img/structure/B15359005.png)
